BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: PF-05089771
Tosylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1]
[2][3][4] Navl1.7 is a key channel in the transmission of pain signals, and human genetic studies
have validated it as a crucial target for analgesic drug development.[1][5][6] Loss-of-function
mutations in the SCN9A gene, which encodes Nav1l.7, lead to a congenital indifference to pain,
while gain-of-function mutations are associated with extreme pain disorders.[1][6] PF-
05089771 was developed by Pfizer to selectively block Navl1.7 with the aim of treating various
pain conditions.[5][7] While it showed promise in preclinical studies, it ultimately failed to
demonstrate significant analgesic efficacy in several clinical trials, leading to the discontinuation
of its development.[1][7][8][9] Despite its clinical outcomes, PF-05089771 remains a valuable
research tool for investigating the role of Nav1.7 in nociception and other neurological
processes.

These application notes provide a comprehensive overview of PF-05089771, its mechanism of
action, and protocols for its use in neuroscience research.

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning it preferentially binds to and
blocks the channel when it is in the inactivated state.[2][3][10] This property is conferred by its
interaction with the voltage-sensor domain (VSD) of domain IV of the Navl1.7 channel.[3] By
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stabilizing the inactivated state, PF-05089771 reduces the number of available channels that
can open in response to depolarization, thereby dampening neuronal excitability.[3] This state-
dependent mechanism allows for targeted inhibition of neurons that are firing at high
frequencies, such as those involved in pain signaling.

Data Presentation

Table 1: In Vitra Potency and Selectivity of PE-05089771

Nav Channel .

Subtype IC50 (nM) Species Reference
Navl.7 11 Human [11[3]114]
Navl.7 8 Mouse [4]
Navl.7 171 Rat [4]
Navl.1 850 Human [4]
Navl.2 110 Human [4]
Nav1.3 11,000 Human [4]
Navl.4 10,000 Human [4]
Navl.5 25,000 Human [4]
Navl.6 160 Human [4]
Navl.8 >10,000 Human [2]

Table 2: Summary of Preclinical and Clinical Findings
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Study Type Model/indication Key Findings Reference
iPSC-derived sensory
o ] neurons from patients Blocked spontaneous
Preclinical (In Vitro) o ) . [4]
with inherited firing
erythromelalgia
Mouse formalin,
complete Freund's
o i adjuvant (CFA), and Effective at reducing
Preclinical (In Vivo) _ o _ _ [5]
chronic constriction pain behaviors
injury (CCI) pain
models
Aconitine-induced ) )
] ) Required high free
pain behavior model ]
o _ o _ plasma concentrations
Preclinical (In Vivo) in mice with a Nav1.7 [5]
] ) (>30x Nav1.7 IC50) to
gain-of-function o
) reduce flinching
mutation
No statistically
) ) ) significant difference
o ) Painful diabetic ) ] ]
Clinical Trial (Phase II) ) in pain reduction [118111]
peripheral neuropathy
compared to placebo.
[8][11]
) Small statistically
o ) Postoperative dental o
Clinical Trial ] significant effect at the  [5]
ain
P 150 mg dose.
_ Lower pain scores at
. ) Inherited
Clinical Trial 4-5h and 8-9h post- [5]

erythromelalgia

dose.

Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording from
Dorsal Root Ganglion (DRG) Neurons
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This protocol is designed to assess the effect of PF-05089771 on the excitability of primary
sSensory neurons.

1. Cell Preparation:

Isolate dorsal root ganglia (DRGs) from rodents.

Dissociate the ganglia into single neurons using enzymatic digestion (e.g., with collagenase
and dispase) followed by mechanical trituration.

Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and
laminin) and culture for 24-48 hours.

. Electrophysiological Recording:

Transfer a coverslip with adherent neurons to a recording chamber on the stage of an
inverted microscope.

Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KClI, 2 CaCl2,
1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

Use borosilicate glass pipettes (2-5 MQ resistance) filled with an internal solution containing
(in mM): 140 KCI, 2 MgClI2, 1 EGTA, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.3 with
KOH.

Establish a whole-cell patch-clamp configuration.

Record voltage-gated sodium currents in voltage-clamp mode or action potentials in current-
clamp mode.

. Application of PF-05089771:

Prepare a stock solution of PF-05089771 in DMSO.

Dilute the stock solution to the desired final concentrations in the external solution
immediately before use.

Apply the compound to the recording chamber via a perfusion system.
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To assess state-dependent block, use voltage protocols that hold the cell membrane at a
depolarized potential to inactivate the Nav channels before applying a test pulse.

4. Data Analysis:

Measure the peak amplitude of the sodium current or the frequency and amplitude of action
potentials before and after the application of PF-05089771.

Construct concentration-response curves to determine the IC50 of the compound.

In Vivo Behavioral Assay: Hargreaves Test for Thermal
Hyperalgesia

This protocol assesses the analgesic effect of PF-05089771 on thermal pain sensitivity in
rodents.

1. Animal Model:

e Induce an inflammatory state in one hind paw of the animal by injecting Complete Freund's
Adjuvant (CFA). This will lead to thermal hyperalgesia in the injected paw.

2. Drug Administration:
e Dissolve PF-05089771 in a suitable vehicle (e.g., 0.5% methylcellulose).

o Administer the compound to the animals via an appropriate route (e.g., oral gavage or
intraperitoneal injection) at the desired dose.

3. Behavioral Testing:
e Place the animal in a clear plastic chamber on a glass surface.

» Aradiant heat source is positioned under the glass and focused on the plantar surface of the
hind paw.

e Measure the latency for the animal to withdraw its paw from the heat source.

¢ A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
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o Test both the inflamed and non-inflamed paws.

» Behavioral testing is typically performed at a set time point after drug administration (e.g., 2
hours).

4. Data Analysis:

o Compare the paw withdrawal latencies between the vehicle-treated and PF-05089771-
treated groups.

o A significant increase in paw withdrawal latency in the drug-treated group indicates an
analgesic effect.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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